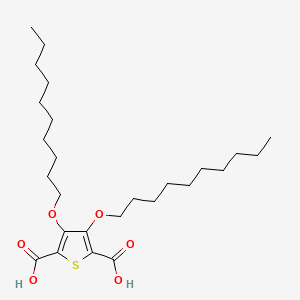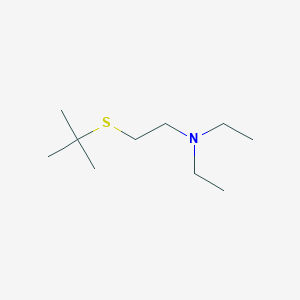
1,2-Ethanediamine, N,N'-bis(1-phenylethylidene)-, (E,E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N’-bis(1-phenylethylidene)-, (E,E)-: is a versatile chemical compound known for its unique structure and properties. It is a diamine derivative with two 1-phenylethylidene groups attached to the nitrogen atoms, giving it a trans conformation . This compound is used in various applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Ethanediamine, N,N’-bis(1-phenylethylidene)-, (E,E)- can be synthesized through the reaction of 1,2-ethanediamine with 1-phenylethylidene. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired trans conformation and to minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Ethanediamine, N,N’-bis(1-phenylethylidene)-, (E,E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the phenylethylidene groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed:
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted diamine derivatives.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N’-bis(1-phenylethylidene)-, (E,E)- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(1-phenylethylidene)-, (E,E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
1,2-Ethanediamine, N,N’-bis(1-phenylethylidene)-, (Z,Z)-: Similar structure but with a cis conformation.
1,2-Ethanediamine, N,N’-bis(1-phenylethylidene)-, (E,Z)-: Mixed conformation with one trans and one cis phenylethylidene group.
Uniqueness: 1,2-Ethanediamine, N,N’-bis(1-phenylethylidene)-, (E,E)- is unique due to its trans conformation, which imparts distinct chemical and physical properties compared to its cis and mixed conformers. This uniqueness makes it particularly valuable in applications requiring specific stereochemistry .
Propiedades
Número CAS |
142968-04-5 |
|---|---|
Fórmula molecular |
C18H20N2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-phenyl-N-[2-(1-phenylethylideneamino)ethyl]ethanimine |
InChI |
InChI=1S/C18H20N2/c1-15(17-9-5-3-6-10-17)19-13-14-20-16(2)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
Clave InChI |
CJZHJLMNWUXAAA-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCN=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)


![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)

![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)

diphenylsilane](/img/structure/B15161260.png)
![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
![Naphth[2,1-b]oxepin, 1,4-dihydro-](/img/structure/B15161281.png)
